PLK1 Inhibitor TAK-960 is an orally available, Polo-like kinase 1 (PLK1) inhibitor with potential antineoplastic activity. Polo-like kinase 1 inhibitor TAK-960 selectively inhibits PLK1, inducing selective G2/M cell-cycle arrest followed by apoptosis in a variety of tumor cells while causing reversible cell-cycle arrest at the G1 and G2 stages without apoptosis in normal cells. PLK1 inhibition may result in the inhibition of proliferation in PLK1-overexpressed tumor cells. PLK1, named after the polo gene of Drosophila melanogaster, is a serine/threonine kinase crucial in the regulation of mitosis.
Related Compounds
MLN8237
Compound Description: MLN8237 is a potent and selective small-molecule inhibitor of Aurora kinase A (AURKA). It disrupts mitotic spindle formation, centrosome maturation, and separation, leading to cell cycle arrest and apoptosis. []
Relevance: MLN8237 was investigated in conjunction with TAK-960 (4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide) as a potential therapeutic strategy for anaplastic thyroid carcinomas. The study demonstrated synergistic effects between AURKA inhibitors like MLN8237 and PLK1 inhibitors like TAK-960 in inhibiting cell proliferation and inducing cell death. []
GSK461364
Compound Description: GSK461364 is a potent and selective Polo-like kinase 1 (PLK1) inhibitor, similar in action and function to TAK-960. It interferes with mitotic progression, leading to cell cycle arrest and apoptosis. []
Relevance: GSK461364 was studied alongside TAK-960 (4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide) to evaluate the efficacy of PLK1 inhibitors against anaplastic thyroid carcinoma. Both compounds showed comparable effects in inhibiting cell proliferation and inducing cell death, highlighting the potential of PLK1 inhibition as a therapeutic strategy. []
SBE 13
Compound Description: SBE 13 is a potent and selective Polo-like kinase inhibitor, capable of inhibiting PLK1. It acts by interfering with the kinase activity of PLK1, disrupting cell cycle progression. []
Relevance: SBE 13, alongside other PLK inhibitors, was utilized to investigate the role of PLK kinases in prostate smooth muscle contraction. The research demonstrated that SBE 13 could effectively reduce contractions induced by α1-agonists, suggesting a role for PLK-dependent signaling in prostate smooth muscle contraction. While the study focused on a broader range of PLKs, the findings are relevant to understanding the mechanism of action of TAK-960 (4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide) and its potential effects on smooth muscle. []
Cyclapolin 9
Compound Description: Cyclapolin 9 is a selective inhibitor of Polo-like kinases, specifically targeting PLK1. It exhibits anti-proliferative activity by disrupting the cell cycle. []
Relevance: Similar to SBE 13, Cyclapolin 9 was used in a study investigating the role of PLK kinases in prostate smooth muscle contraction. The research found that Cyclapolin 9 could inhibit α1-agonist-induced contractions, implying a potential role for PLK-dependent signaling in prostate smooth muscle contraction. While the research encompassed various PLKs, the results contribute to understanding the broader context of PLK inhibition, which is relevant to the mechanism of action of TAK-960 (4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide). []
Compound Description: RO-3280 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1). It demonstrates antitumor activity by inducing mitotic arrest and apoptosis in cancer cells. []
Relevance: RO-3280 was included in a study investigating the impact of PLK inhibitors on prostate smooth muscle contraction. The study found that RO-3280 effectively reduced EFS-induced contractions in prostate tissue. While the research aimed to understand the broader role of PLKs in smooth muscle contraction, the findings provide insights into the potential effects of PLK1 inhibition, which is directly relevant to the mechanism of action of TAK-960 (4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TAK-960 hydrochloride is a novel, investigational, orally bioavailable, potent, and selective PLK1 inhibitor(IC50=1.5 nM) that has shown activity in several tumor cell lines, including those that express multidrug-resistant protein 1 (MDR1).IC50 value: 1.5 nMTarget: PLK1in vitro: Consistent with PLK1 inhibition, TAK-960 treatment caused accumulation of G2–M cells, aberrant polo mitosis morphology, and increased phosphorylation of histone H3 (pHH3) in vitro and in vivo. TAK-960 inhibited proliferation of multiple cancer cell lines, with mean EC50 values ranging from 8.4 to 46.9 nmol/L, but not in nondividing normal cells (EC50 >1,000 nmol/L). The mutation status of TP53 or KRAS and MDR1 expression did not correlate with the potency of TAK-960 in the cell lines tested.in vivo: In animal models, oral administration of TAK-960 increased pHH3 in a dose-dependent manner and significantly inhibited the growth of HT-29 colorectal cancer xenografts. Treatment with once daily TAK-960 exhibited significant efficacy against multiple tumor xenografts, including an adriamycin/paclitaxel-resistant xenograft model and a disseminated leukemia model.
SF2312 is an enolase inhibitor. SF2312 is a phosphonate antibiotic of unknown mode of action produced by the actinomycete Micromonospora, which is active under anaerobic conditions.
Phosphatase and tensin homology on chromosome 10 (PTEN) functions as a key regulatory enzyme in many signal transduction pathways by dephosphorylating proteins and lipids including Akt and phosphatidylinositol 3,4,5-trisphosphate (PIP3). SF1670 specifically binds to the active site of PTEN inhibiting its activity with an IC50 value of 2 μM. At nanomolar concentrations it increases cellular PIP3 levels, phosphorylation of Akt, and glucose uptake in adipocytes. Pretreatment with SF1670 has been used to enhance PIP3 signaling in transplanted neutrophils, augmenting their function at sites of infection in neutropenic recipient mice. SF1670 is a specific phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor. SF1670 specifically binds to the active site of PTEN inhibiting its activity with an IC50 value of 2 μM. The innate immune responses can be enhanced and the severity of neutropenia-related infection can be alleviated by augmenting phosphatidylinositol (3,4,5)-trisphosphate in transfused neutrophils with PTEN inhibitor SF1670, providing a therapeutic strategy for improving the efficacy of granulocyte transfusion.